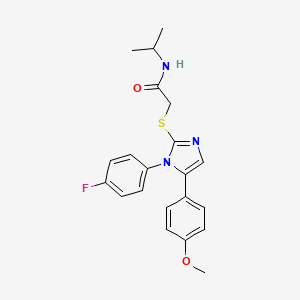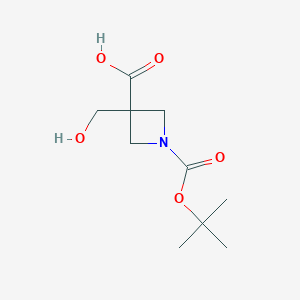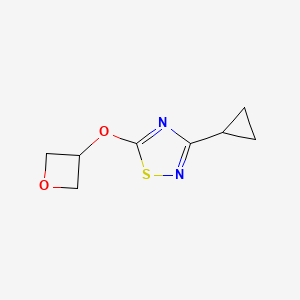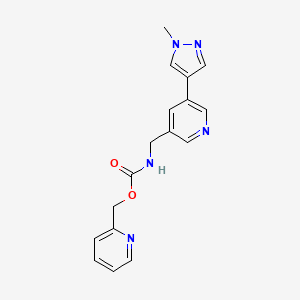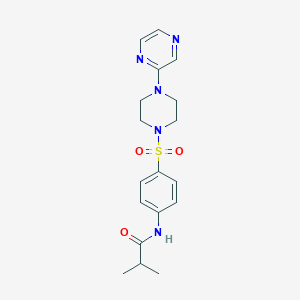
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its role in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activity
One study focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, demonstrating antimicrobial activity against a range of pathogens (Ammar et al., 2004). Another research explored the structures of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, highlighting their potential as anti-malarial agents (Cunico et al., 2009).
Anticancer Activity
A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that some derivatives showed activity exceeding that of reference drugs, indicating potential for anticancer applications (Alsaedi et al., 2019). Another investigation into anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles highlighted the efficacy of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle against various cancer cell lines (Turov, 2020).
Anticonvulsant and Neurological Effects
Research on the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for evaluation of their potential anticonvulsant activity demonstrated significant effects in vivo, suggesting applications in neurological disorders (Aytemir et al., 2004).
Synthesis and Characterization
The synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines developed adenosine A2B receptor antagonists with subnanomolar affinity, showcasing the compound's relevance in receptor-targeted therapies (Borrmann et al., 2009).
Miscellaneous Applications
Studies have also revealed the potential of these compounds in other areas, such as inhibitors of protoporphyrinogen oxidase for herbicidal activity and glucan synthase inhibitors, demonstrating the wide-ranging utility of this chemical framework in developing novel therapeutic agents and agricultural chemicals (Li et al., 2008), (Ting et al., 2011).
Propiedades
IUPAC Name |
2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNIIEOLDHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
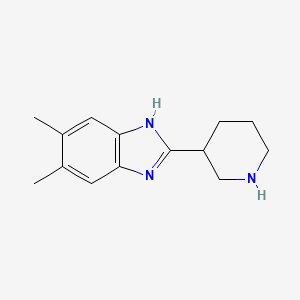


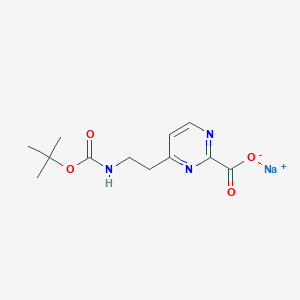
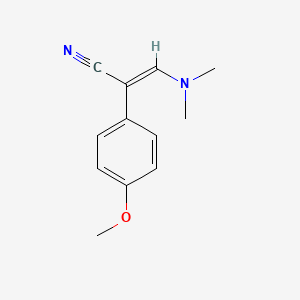
![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
